molecular formula C4H9NO2S B1380829 3-(Aminomethyl)thietane 1,1-dioxide CAS No. 1422496-55-6

3-(Aminomethyl)thietane 1,1-dioxide

Cat. No.: B1380829
CAS No.: 1422496-55-6
M. Wt: 135.19 g/mol
InChI Key: KYUHNQVXADNNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)thietane 1,1-dioxide is a small molecule with the chemical formula C4H9NO2S. It is a thietane derivative, characterized by a four-membered ring containing sulfur and an amine group attached to the carbon adjacent to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)thietane 1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products. This method is regioselective and proceeds under kinetic control . The general reaction scheme is as follows: [ \text{R}_1\text{RN} + \text{SO}_2 \rightarrow \text{R}_1\text{RN-SO}_2 \rightarrow \text{R}_1\text{RN-S} ]

Industrial Production Methods: the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Sodium phenolates or thiophenolates for nucleophilic substitution

Properties

IUPAC Name

(1,1-dioxothietan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUHNQVXADNNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)thietane 1,1-dioxide
Reactant of Route 2
3-(Aminomethyl)thietane 1,1-dioxide
Reactant of Route 3
3-(Aminomethyl)thietane 1,1-dioxide
Reactant of Route 4
3-(Aminomethyl)thietane 1,1-dioxide
Reactant of Route 5
3-(Aminomethyl)thietane 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
3-(Aminomethyl)thietane 1,1-dioxide

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